(2R,4R,5R)-2-(6-amino-2-fluoro-9-purinyl)-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
The compound (2R,4R,5R)-2-(6-azanyl-2-fluoranyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog, which is a class of compounds that mimic the structure of naturally occurring nucleosides. These compounds are often used in medicinal chemistry for their potential therapeutic effects, particularly in antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-2-(6-azanyl-2-fluoranyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base and the sugar moiety.
Glycosylation: The purine base is glycosylated with the sugar moiety under acidic or basic conditions to form the nucleoside.
Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of (2R,4R,5R)-2-(6-azanyl-2-fluoranyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Automated Purification Systems: These systems are employed to streamline the purification process and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the purine base, leading to the formation of dihydropurine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropurine derivatives.
Substitution: Formation of substituted purine nucleosides.
Scientific Research Applications
Chemistry
In chemistry, (2R,4R,5R)-2-(6-azanyl-2-fluoranyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is used to study nucleic acid interactions and enzyme mechanisms. It serves as a probe to investigate the role of nucleosides in cellular processes.
Medicine
In medicine, (2R,4R,5R)-2-(6-azanyl-2-fluoranyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is explored for its potential antiviral and anticancer properties. It is incorporated into viral or cancerous DNA, leading to the inhibition of replication and cell death.
Industry
In the industrial sector, this compound is used in the development of pharmaceuticals and diagnostic tools. Its stability and reactivity make it a valuable component in various applications.
Mechanism of Action
The mechanism of action of (2R,4R,5R)-2-(6-azanyl-2-fluoranyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it disrupts the normal function of DNA or RNA, leading to the inhibition of replication and transcription. The fluorine atom enhances the compound’s stability and binding affinity to target enzymes, making it more effective in its action.
Comparison with Similar Compounds
Similar Compounds
- (2R,4R,5R)-2-(6-azanyl-2-chloranyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- (2R,4R,5R)-2-(6-azanyl-2-bromanyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- (2R,4R,5R)-2-(6-azanyl-2-iodanyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Uniqueness
The uniqueness of (2R,4R,5R)-2-(6-azanyl-2-fluoranyl-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol lies in the presence of the fluorine atom, which enhances its stability and reactivity compared to other halogenated analogs. The fluorine atom also improves the compound’s pharmacokinetic properties, making it a more effective therapeutic agent.
Properties
Molecular Formula |
C10H12FN5O4 |
---|---|
Molecular Weight |
285.23 g/mol |
IUPAC Name |
(2R,4R,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5+,6?,9-/m1/s1 |
InChI Key |
HBUBKKRHXORPQB-ACJOCUEISA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3C([C@H]([C@H](O3)CO)O)O)F)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N |
Origin of Product |
United States |
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